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Compound of Interest

Compound Name: 1,3-Difluoro-2-nitrobenzene

Cat. No.: B107855

An In-depth Technical Guide to 1,3-Difluoro-2-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties
of 1,3-Difluoro-2-nitrobenzene (CAS No: 19064-24-5), a key intermediate in organic
synthesis. The document details its structural characteristics, reactivity, and provides an
experimental protocol for its synthesis.

Core Properties and Identifiers

1,3-Difluoro-2-nitrobenzene, also known as 2,6-difluoronitrobenzene, is an important building
block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its chemical
structure, featuring a nitro group positioned between two fluorine atoms on a benzene ring,
confers unique reactivity, particularly towards nucleophilic aromatic substitution.

Chemical and Physical Data

The key physical and chemical properties of 1,3-Difluoro-2-nitrobenzene are summarized
below. These parameters are critical for handling, storage, and reaction design.
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Property Value Source(s)
Molecular Formula CeH3F2NO2 [21[3114]
Molecular Weight 159.09 g/mol [2][5]
CAS Number 19064-24-5 [2][4]1[5]
Appearance White to light yellow liquid [61[7]
Density 1.503 g/cm3 [5][6]
Boiling Point 91-92 °C (at 11 mmHg) 220.1 1617

°C (at 760 mmHg)
Melting Point ~0°C [6]
Flash Point 87.78 °C /190 °F [6][7]

Refractive Index

1.494

[6]

Water Solubility

Slightly soluble

[6]7]

InChl Key

SSNCMIDZGFCTST-
UHFFFAOYSA-N

[3](8]

SMILES

O=--INVALID-LINK--[O-]

[3](8]

Spectral and Safety Information

While specific, detailed peak assignments for NMR and IR spectra are not readily available in

public repositories, these techniques are standard for the characterization of this compound.

Safety and handling are paramount for laboratory use.

Spectral Data Summary

Spectroscopic data is essential for confirming the identity and purity of 1,3-Difluoro-2-

nitrobenzene. Researchers should acquire spectra on their own samples for verification.
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Spectrum Type

Expected Characteristics

1H NMR

Aromatic proton signals will be present, with
splitting patterns influenced by coupling to the

two fluorine atoms.

13C NMR

Signals for the six aromatic carbons will be
observed, with carbon-fluorine coupling (*JCF,

2JCF, etc.) causing characteristic splitting.

19F NMR

A key spectrum for fluorinated compounds, it will
show signals corresponding to the fluorine

environments.

IR Spectroscopy

Characteristic peaks for C-F bonds, C=C
aromatic stretching, and strong asymmetric and
symmetric stretches for the N-O bonds of the

nitro group are expected.

Mass Spectrometry

The molecular ion peak ([M]+) is expected at
m/z 159.01.[2][5]

Safety and Handling

1,3-Difluoro-2-nitrobenzene is classified as an irritant. Adherence to safety protocols is

mandatory.
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GHS . Hazard Precautionary
Hazard Class . Signal Word
Pictogram Statements Statements
P261: Avoid
breathing
H315: Causes vapours.
) ) skin irritation. P305+P351+P33
Skin Irritant
H319: Causes 8: IF IN EYES:
(Category 2) Eye  GHSO07 ) ] ]
_ _ . serious eye Rinse cautiously
Irritant (Category  (Exclamation Warning o ]
irritation. H335: with water for
2) STOT SE Mark) _
May cause several minutes.
(Category 3) )
respiratory Remove contact
irritation. lenses, if present

and easy to do.

Continue rinsing.

This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before
handling.

Chemical Reactivity and Synthesis

The primary utility of 1,3-Difluoro-2-nitrobenzene in drug discovery and materials science
stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNATr)

The benzene ring of 1,3-Difluoro-2-nitrobenzene is highly electron-deficient. This is due to the
strong electron-withdrawing inductive effects of the two fluorine atoms and the combined
inductive and resonance effects of the nitro group. This electron deficiency activates the carbon
atoms attached to the fluorine atoms (C1 and C3) towards attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-
stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is
effectively delocalized by the ortho/para nitro group. Subsequent elimination of a fluoride ion, a
good leaving group in SNAr, restores the aromaticity of the ring. This pathway allows for the
facile introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the
aromatic core.
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Logical workflow for the SyAr reaction.

Experimental Protocols
Synthesis of 1,3-Difluoro-2-nitrobenzene from 2,6-
Difluoroaniline

This protocol details the oxidation of 2,6-difluoroaniline to yield 1,3-difluoro-2-nitrobenzene.[2]
Materials:

e 2,6-Difluoroaniline (11.0 g, 85 mmol)

e Sodium perborate tetrahydrate (65 g, 422 mmol)

e Glacial acetic acid (300 mL total)

 Diethyl ether

 Dilute sodium bicarbonate solution

e Anhydrous magnesium sulfate
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e Hexane
e 10% Tetrahydrofuran (THF) in hexane (for chromatography)
Procedure:

o A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in
a suitable reaction vessel and heated to 80 °C.[2]

 In a separate flask, 2,6-difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[2]

e The solution of 2,6-difluoroaniline is added slowly to the heated sodium perborate mixture.
The reaction temperature is maintained between 80-90 °C for 1 hour.[2]

e After 1 hour, the reaction is cooled and the mixture is poured into water.
e The aqueous mixture is extracted twice with diethyl ether.[2]

o The combined organic layers are washed with a dilute solution of sodium bicarbonate, then
dried over anhydrous magnesium sulfate.[2]

e The solvent is removed by evaporation.

e The resulting residue is purified via flash chromatography (silica gel, eluting with 10%
THF/hexane). The collected product fractions are washed with hexane to afford pure 1,3-
difluoro-2-nitrobenzene (yield: 7.0 g, 52%).[2] The product identity can be confirmed by
mass spectrometry, which should show m/z 160 ([M+H]*).[2]
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Experimental workflow for the synthesis of 1,3-Difluoro-2-nitrobenzene.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b107855?utm_src=pdf-body-img
https://www.benchchem.com/product/b107855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1,3-Difluoro-2-nitrobenzene is a versatile chemical intermediate with well-defined physical
properties and predictable reactivity. Its activated aromatic system makes it an ideal substrate
for nucleophilic aromatic substitution, enabling the synthesis of complex molecular
architectures relevant to the pharmaceutical and agrochemical industries. The provided
synthesis protocol offers a reliable method for its preparation in a laboratory setting. Proper
safety precautions are essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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